5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Description
Historical Context and Discovery in Heterocyclic Chemistry
The synthesis of pyrrolo-pyrazole derivatives dates back to early 20th-century efforts to develop fused heterocyclic systems. Ludwig Knorr’s pioneering work on pyrazole synthesis in 1883 laid the foundation for subsequent methodologies. Key developments include:
- Paal-Knorr Pyrrole Synthesis : While focused on pyrrole derivatives, this method inspired strategies for constructing fused pyrrole-pyrazole systems.
- Microwave-Assisted Cyclization : Modern approaches, such as the intramolecular nitrile-imine–alkyne 1,3-dipolar cycloaddition under microwave irradiation, revolutionized the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. This method bypasses challenges associated with traditional photoreactions, enabling efficient access to methyl-substituted analogs.
- Knorr Pyrazole Synthesis : Catalytic acid-mediated reactions between hydrazines and 1,3-dicarbonyl compounds remain pivotal for generating pyrazole cores, which are later functionalized to form fused systems.
The discovery of 5-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole as a distinct entity is linked to advancements in regioselective alkylation and cyclization techniques. Early studies focused on optimizing substituent placement to enhance stability and reactivity.
Structural Classification Within Pyrrolo-Pyrazole Derivatives
This compound belongs to the pyrrolo[1,2-b]pyrazole family, distinguished by its fused bicyclic structure. Key structural features include:
Properties
IUPAC Name |
5-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-4-7-2-3-8-9(7)5-6/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDQMNHYYHKGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=NN2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, or apoptosis . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The biological activity and physicochemical properties of 5-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole are heavily influenced by substituents on the core structure. Below is a detailed comparison with structurally analogous compounds:
Key Observations :
- Substituent Position : Substitutions at the 3-position (e.g., bromo, phenyl) enhance binding to ALK5 by occupying hydrophobic pockets, while 5-methyl groups stabilize the core conformation .
- Synthetic Complexity : Bromination (e.g., 3-Bromo derivative) and Pd-catalyzed cross-coupling (e.g., 5,5-Dimethyl derivative) are common strategies, though yields vary (e.g., 29.4% for methanamine derivatives ).
Key Observations :
- Potency : The 3-(4-fluorophenyl)-2-(6-methylpyridin-2-yl) derivative exhibits superior ALK5 inhibition (IC₅₀ = 7 nM) due to optimized hydrophobic and hydrogen-bonding interactions .
- Selectivity : Bulky substituents (e.g., 5,5-dimethyl) or dimerization (e.g., urea-linked 4g) reduce off-target effects on p38 MAPK .
Molecular Docking and Computational Insights
- 5-Methyl Core : Docking into ALK5 (PDB: 1RW8) reveals that the methyl group stabilizes the dihydro-4H-pyrrolo ring in a conformation compatible with the kinase’s ATP-binding site .
- 3-Substituted Derivatives : Bromo or phenyl groups at position 3 occupy a hydrophobic cleft near the gatekeeper residue (L260), enhancing binding affinity .
- Comparison with Imidazo[2,1-b][1,3,4]thiadiazoles : The imidazo-thiadiazole derivative 7g outperformed pyrrolopyrazole derivatives in docking studies, achieving stronger interactions with S280 and Y282 .
Biological Activity
5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS Number: 2057508-84-4) is a heterocyclic compound with the molecular formula C7H10N2. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields including medicinal chemistry, biology, and materials science .
Chemical Structure and Properties
The structure of this compound features a fused pyrrole and pyrazole ring system. This unique arrangement contributes to its chemical reactivity and biological activity. The compound is synthesized through various methods, commonly involving the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions .
Biological Activity
The biological activity of this compound has been investigated for its potential therapeutic effects across several domains:
Antimicrobial Activity
Research has shown that compounds with similar pyrazole structures exhibit significant antimicrobial properties. For instance, studies have indicated that this compound can inhibit the growth of various bacterial strains including E. coli and S. aureus .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are recognized for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been reported to inhibit specific kinases involved in cancer progression, such as the TGF-beta type I receptor kinase . This inhibition can lead to reduced tumor growth and improved outcomes in cancer models.
The mechanism of action for this compound involves interaction with specific molecular targets. It may inhibit enzymes or receptors that play crucial roles in inflammation and cell proliferation pathways. For example, it has shown selectivity against p38 MAP kinase depending on the substituents on the dihydropyrrolopyrazole ring .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole | Iodine substitution on pyrazole | Enhanced reactivity; potential antimicrobial activity |
| 5-Methylpyrazole | Methyl group on pyrazole | Exhibits different biological activities; studied for antifungal properties |
| 4-Iodopyrazole | Iodine substitution on pyrazole | Versatile intermediate; investigated for antiviral activity |
This table highlights how variations in structural features can lead to differences in biological activity among related compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives:
- Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and tested against various bacterial strains. Compounds demonstrated varying degrees of activity with some showing significant inhibition against S. aureus and E. coli at low concentrations .
- Anti-inflammatory Activity : In vitro studies assessed the anti-inflammatory effects of these compounds by measuring cytokine release in stimulated macrophages. Results indicated a dose-dependent reduction in pro-inflammatory cytokines .
- Cancer Research : A study focused on the inhibition of TGF-beta signaling pathways using this compound analogs showed promising results in reducing tumor cell proliferation in vitro .
Q & A
Q. What are the common synthetic routes for 5-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves cyclization of pyrrole or pyrazole precursors. A key method uses N-SEM-protected pyrazole intermediates followed by alkylation with 1-bromo-3-chloropropane to construct the bicyclic framework . Optimization strategies include:
- Catalyst Screening : Use of palladium or copper catalysts for cross-coupling steps.
- Temperature Control : Maintaining 60–80°C during cyclization to minimize side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity. Reported yields range from 45% to 72% depending on substituents .
Q. How is the stereochemistry of this compound characterized experimentally?
- Methodological Answer : Stereochemical analysis employs:
- X-ray Crystallography : Resolves absolute configuration (e.g., monoclinic P2₁/n space group for related dihydropyrroloimidazoles) .
- NMR Spectroscopy : Coupling constants (e.g., ) and NOESY correlations differentiate axial/equatorial substituents. For example, methyl groups at C-5 exhibit distinct -NMR shifts at δ 1.2–1.5 ppm .
Q. What physicochemical properties are critical for assessing the compound’s suitability in drug design?
- Methodological Answer : Key properties include:
- LogP : Measured via HPLC (reported ~2.1 for methyl ester derivatives), indicating moderate lipophilicity .
- pKa : Predicted ~9.86 for the amine derivative, influencing protonation states in biological systems .
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, suitable for high-temperature reactions .
Advanced Research Questions
Q. How does stereochemistry influence the bioactivity of this compound derivatives?
- Methodological Answer : Enantiomers are evaluated via:
- Chiral Resolution : Use of Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases.
- In Vitro Assays : (R)-enantiomers of related compounds show 10-fold higher kinase inhibition (IC₅₀ = 0.8 nM) than (S)-forms due to better ATP-binding pocket fit .
- Molecular Dynamics Simulations : Predict binding free energies (ΔG) using AutoDock Vina to correlate stereochemistry with activity .
Q. What mechanistic pathways explain the compound’s anti-inflammatory and antimicrobial activities?
- Methodological Answer : Mechanistic studies involve:
- Enzyme Inhibition Assays : COX-2 inhibition (IC₅₀ = 1.2 µM) via competitive binding, validated by SPR analysis .
- Microbial Growth Curves : Time-kill assays against S. aureus show MIC = 8 µg/mL, linked to disruption of cell wall synthesis .
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) confirm ROS suppression in macrophages at 10 µM .
Q. How can computational modeling guide the design of novel derivatives with enhanced bioactivity?
- Methodological Answer : Strategies include:
- QSAR Modeling : Use of MOE or Schrödinger to correlate substituent electronegativity with IC₅₀ values. Methyl groups at C-3 improve potency by 30% .
- Docking Studies : Glide SP scoring identifies derivatives with hydrogen bonds to kinase hinge regions (e.g., VEGFR-2) .
- ADMET Prediction : SwissADME predicts BBB permeability (CNS MPO = 4.2) and CYP3A4 inhibition risk .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer : Resolve discrepancies via:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability .
- Dose-Response Validation : Replicate studies with 8-point dilution series (0.1–100 µM) to confirm EC₅₀ trends.
- Meta-Analysis : Pool data from ≥3 independent studies (e.g., anti-inflammatory effects) using random-effects models to assess heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
